Cas no 19757-64-3 (cyclopropylurea)

cyclopropylurea 化学的及び物理的性質
名前と識別子
-
- Urea,N-cyclopropyl-
- cyclopropylurea
- N-CYCLOPROPYLUREA
- 1-cyclopropylurea
- AC1L6S21
- AC1Q4ZW4
- AC1Q5JFX
- Cyclopropylharnstoff
- Cyclopropyl-harnstoff
- cyclopropyl-urea
- N-Cyclopropyl-harnstoff
- NSC117244
- SureCN687674
- (Carbamoylamino)cyclopropane, Ureidocyclopropane
- Z57000532
- Urea, N-cyclopropyl-
- BS-12686
- NSC-117244
- SCHEMBL687674
- DTXSID00297670
- CS-0073680
- cyclopropyl urea
- F8880-2529
- 19757-64-3
- CLMGCKCDSPUQEE-UHFFFAOYSA-N
- AKOS000200343
- MFCD01569844
- EN300-13158
- D73868
- DB-244326
-
- MDL: MFCD01569844
- インチ: InChI=1S/C4H8N2O/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7)
- InChIKey: CLMGCKCDSPUQEE-UHFFFAOYSA-N
- ほほえんだ: C1(NC(N)=O)CC1
計算された属性
- せいみつぶんしりょう: 100.06374
- どういたいしつりょう: 100.064
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 87.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 密度みつど: 1.17
- ゆうかいてん: 123-124 °C
- ふってん: 179.7°Cat760mmHg
- フラッシュポイント: 62.5°C
- 屈折率: 1.519
- PSA: 55.12
cyclopropylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B425718-50mg |
cyclopropylurea |
19757-64-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-13158-0.25g |
cyclopropylurea |
19757-64-3 | 95% | 0.25g |
$117.0 | 2023-05-01 | |
Apollo Scientific | OR21332-1g |
1-Cyclopropylurea |
19757-64-3 | 96% | 1g |
£121.00 | 2025-02-19 | |
abcr | AB238391-1 g |
N-Cyclopropylurea; . |
19757-64-3 | 1 g |
€441.50 | 2023-07-20 | ||
Chemenu | CM350034-100mg |
1-Cyclopropylurea |
19757-64-3 | 95%+ | 100mg |
$51 | 2023-02-17 | |
Life Chemicals | F8880-2529-5g |
cyclopropylurea |
19757-64-3 | 95% | 5g |
$705.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1144320-1g |
1-Cyclopropylurea |
19757-64-3 | 98% | 1g |
¥1660.00 | 2023-11-21 | |
Chemenu | CM350034-250mg |
1-Cyclopropylurea |
19757-64-3 | 95%+ | 250mg |
$86 | 2023-02-17 | |
Enamine | EN300-13158-5.0g |
cyclopropylurea |
19757-64-3 | 95% | 5g |
$715.0 | 2023-05-01 | |
Enamine | EN300-13158-0.5g |
cyclopropylurea |
19757-64-3 | 95% | 0.5g |
$184.0 | 2023-05-01 |
cyclopropylurea 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
cyclopropylureaに関する追加情報
Cyclopropylurea: A Comprehensive Overview
Cyclopropylurea, also known by its CAS number 19757-64-3, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound is a derivative of urea, with a cyclopropyl group attached, making it unique in terms of its chemical structure and properties. The cyclopropylurea molecule is characterized by its ability to form hydrogen bonds, which contributes to its versatility in different chemical reactions and applications.
Recent studies have highlighted the potential of cyclopropylurea in the field of medicinal chemistry. Researchers have explored its role as a building block for the synthesis of bioactive compounds, particularly in the development of new drug candidates. The compound's ability to act as a template for assembling complex molecular architectures has made it a valuable tool in drug design. For instance, cyclopropylurea derivatives have been investigated for their potential as inhibitors of certain enzymes, which could lead to novel therapeutic agents.
In addition to its role in drug discovery, cyclopropylurea has also found applications in materials science. Its unique chemical properties make it an ideal candidate for the synthesis of advanced materials, such as polymers and coatings. Recent advancements in polymer chemistry have demonstrated that cyclopropylurea can be used to create materials with enhanced mechanical and thermal stability. These materials hold promise for use in high-performance applications, such as aerospace and automotive industries.
The synthesis of cyclopropylurea involves a multi-step process that typically begins with the reaction of cyclopropane derivatives with urea precursors. This process requires precise control over reaction conditions to ensure high yields and purity. Recent research has focused on optimizing these synthesis methods to make them more efficient and environmentally friendly. For example, the use of catalytic systems and green chemistry principles has been explored to reduce waste and energy consumption during the production of cyclopropylurea.
Another area where cyclopropylurea has shown potential is in agrochemicals. Its ability to interact with biological systems makes it a candidate for the development of pesticides and herbicides. However, extensive testing is required to ensure that these applications are safe for both human health and the environment. Researchers are currently investigating the environmental fate and toxicity of cyclopropylurea derivatives to assess their suitability for agricultural use.
From a structural standpoint, cyclopropylurea exhibits interesting properties due to the strained ring system of the cyclopropane group. This strain can lead to unique reactivity patterns, which have been exploited in various organic transformations. For instance, the compound has been used as a substrate in cycloaddition reactions, which are fundamental processes in organic chemistry. These reactions have enabled the construction of complex molecules with high precision.
Moreover, cyclopropylurea has been studied for its potential in catalysis. Its ability to coordinate with metal ions makes it a promising candidate for designing catalysts with high activity and selectivity. Recent research has focused on using cyclopropylurea as a ligand in transition metal complexes, which could find applications in industrial catalysis processes such as olefin polymerization and hydrogenation.
In terms of spectroscopic analysis, cyclopropylurea exhibits distinct absorption bands that make it amenable to various analytical techniques. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been employed to characterize its structure and purity. These analyses are crucial for ensuring the quality of cyclopropylurea products used in research and industrial settings.
The global demand for compounds like cyclopropylurea is driven by their versatility across multiple industries. As research continues to uncover new applications and improve existing ones, the significance of this compound is expected to grow further. Its role in advancing fields such as drug discovery, materials science, and catalysis underscores its importance as a key player in modern chemistry.
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